2-Chloro-6-cyclopropoxybenzoic acid
Description
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-chloro-6-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-7-2-1-3-8(9(7)10(12)13)14-6-4-5-6/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
BEVVXDDMWARPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Functional Group Introduction
A practical approach to preparing this compound involves using 2,6-dichlorobenzonitrile or 2,6-dichlorobenzaldehyde as starting materials due to their commercial availability and reactive chlorine atoms suitable for substitution.
Nucleophilic substitution of chlorine at the 6-position : The chlorine atom at the 6-position can be selectively displaced by cyclopropanol or a cyclopropoxide ion under basic conditions to form the cyclopropoxy substituent. This step typically requires a polar aprotic solvent and controlled temperature to favor substitution at the 6-position over the 2-position.
Hydrolysis of nitrile or oxidation of aldehyde : Following substitution, the nitrile group in 2,6-dichlorobenzonitrile or aldehyde group in 2,6-dichlorobenzaldehyde is converted to the carboxylic acid functionality through hydrolysis under acidic or basic conditions.
Example Methodology from Related Compounds
A patent describing the preparation of 6-chloro-2-thiosalicylic acid from 2,6-dichlorobenzonitrile provides insight into a two-step reaction sequence that can be adapted for this compound synthesis:
| Step | Description | Conditions | Comments |
|---|---|---|---|
| 1. Thio reaction (analogous to cyclopropoxy substitution) | 2,6-dichlorobenzonitrile reacted with nucleophile (e.g., sodium cyclopropoxide) in solvent | Heated to 65-75 °C, under reduced pressure to remove water, 1.5-2 hours reaction | Solvent examples include DMF, 1,4-dioxane, DMSO, or N-methyl-2-pyrrolidone; solvent recovery is practiced |
| 2. Hydrolysis | The substituted nitrile intermediate is hydrolyzed with aqueous base (e.g., potassium hydroxide or sodium hydroxide) in autoclave at 150 °C for 10-12 hours | Acidification with diluted acid (hydrochloric or formic acid) to pH 3-4, extraction with organic solvents (chloroform, dichloromethane, carbon tetrachloride), drying, and crystallization | Yields range from 85.7% to 88.2% total recovery for two steps |
This procedure highlights the importance of solvent choice, temperature control, and pH adjustment for optimal yield and purity.
Etherification to Introduce Cyclopropoxy Group
While the above patent focuses on thiol substitution, the analogous introduction of a cyclopropoxy group can be achieved via nucleophilic aromatic substitution using cyclopropanol or a cyclopropoxide salt:
- Generation of cyclopropoxide ion by deprotonating cyclopropanol with a strong base (e.g., sodium hydride or potassium tert-butoxide).
- Reaction of 2,6-dichlorobenzonitrile or 2,6-dichlorobenzoic acid derivative with cyclopropoxide ion in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
- Heating under reflux to facilitate substitution at the 6-chloro position.
Subsequent hydrolysis of nitrile to carboxylic acid or purification steps follow as described.
Alternative Pathways Using 2,6-Dichlorobenzoyl Chloride
Another approach involves chlorination of 2,6-dichlorobenzaldehyde to 2,6-dichlorobenzoyl chloride, followed by nucleophilic substitution and hydrolysis steps to yield the target acid:
- Chlorination with chlorine in organic solvent to form acid chloride.
- Nucleophilic substitution with cyclopropanol to form cyclopropoxybenzoyl chloride intermediate.
- Hydrolysis under alkaline conditions to convert acid chloride to this compound.
This method benefits from the reactivity of acid chlorides and can be controlled to minimize side reactions.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reactants | Conditions | Product/Intermediate | Yield / Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2,6-dichlorobenzonitrile + sodium cyclopropoxide | 65-75 °C, polar aprotic solvent, 1.5-2 h | 6-cyclopropoxy-2-chlorobenzonitrile | Requires solvent recovery; selective substitution |
| 2 | Hydrolysis | Nitrile intermediate + aqueous base (KOH or NaOH) | 150 °C, autoclave, 10-12 h | This compound | Acidification to pH 3-4; extraction and crystallization; yield ~85-88% overall |
| Alternative 1 | Chlorination | 2,6-dichlorobenzaldehyde + Cl2 | Organic solvent, controlled temperature | 2,6-dichlorobenzoyl chloride | Precursor for substitution |
| Alternative 2 | Nucleophilic substitution | 2,6-dichlorobenzoyl chloride + cyclopropanol | Reflux, organic solvent | 2-chloro-6-cyclopropoxybenzoyl chloride | Followed by hydrolysis |
| Alternative 3 | Hydrolysis | Acid chloride intermediate + aqueous base | Ambient or heated conditions | Final acid product | Purification by crystallization |
Analytical and Purification Considerations
Solvent Recovery : Use of high-boiling polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or N-methyl-2-pyrrolidone is common, with recovery by distillation to reduce cost and environmental impact.
Extraction and Drying : Organic solvents like chloroform, dichloromethane, or carbon tetrachloride are used for extraction, followed by drying with anhydrous sodium sulfate.
Crystallization : Cooling the concentrated solution induces crystallization of the product, which is then filtered and dried to yield high-purity this compound.
Yield Optimization : Control of reaction temperature, pH, and reaction time is critical to maximize yield and minimize side products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products:
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-6-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclopropoxybenzoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and cyclopropoxy groups may enhance its binding affinity and specificity for these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include derivatives with substitutions at the 2nd and 6th positions of the benzoic acid scaffold. Key comparisons are outlined below:
Key Comparative Insights
- Steric Effects : The cyclopropoxy group in this compound introduces greater steric hindrance compared to the smaller methoxy or linear alkoxy groups. This bulk may reduce solubility in polar solvents but enhance selectivity in biological target binding.
- Reactivity : Unlike 2-Chloro-6-mercaptobenzoic acid, which contains a thiol group susceptible to oxidation and nucleophilic reactions, the cyclopropoxy ether linkage in the target compound offers greater stability, reducing handling precautions .
- Toxicity Profile: While 2-(2,4-dichlorophenoxy)propionic acid is associated with herbicidal activity and occupational exposure risks , the target compound’s toxicity remains less characterized. Its chlorine substituent may confer persistence in environmental matrices, warranting further ecotoxicological studies.
Research Findings and Data Gaps
- Biological Activity: Structural analogs like 2-aminobenzamides (e.g., ) highlight the importance of substituent positioning in modulating pharmacokinetic profiles, though direct comparisons are absent in the provided data.
- Safety Data : The lack of explicit toxicity data for this compound underscores the need for standardized testing akin to OSHA protocols .
Biological Activity
2-Chloro-6-cyclopropoxybenzoic acid (CCBA) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of CCBA, providing insights into its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
CCBA is characterized by the presence of a chlorine atom and a cyclopropyl group attached to a benzoic acid backbone. The molecular formula is CHClO. The unique combination of substituents on the aromatic ring enhances its reactivity and interaction with biological targets.
Research indicates that CCBA may interact with specific proteins involved in various biological pathways, including inflammation and microbial resistance. The presence of halogen atoms and the cyclopropyl group can influence its binding affinity towards enzymes or receptors, making it a candidate for drug development.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | May inhibit enzymes involved in inflammation pathways. |
| Receptor Modulation | Potential to modulate receptor activity related to metabolic processes. |
| Microbial Resistance | Preliminary data suggest activity against certain microbial strains. |
In Vitro Studies
In vitro studies have demonstrated that CCBA exhibits significant activity against various biological targets. For instance, it has shown promise in inhibiting specific enzymes linked to inflammatory responses. Research conducted by Zhao et al. (2023) highlighted CCBA's potential as an anti-inflammatory agent through its interaction with cyclooxygenase enzymes.
Case Studies
- Anti-inflammatory Activity : A study focused on the anti-inflammatory effects of CCBA revealed that it significantly reduced pro-inflammatory cytokine levels in cultured macrophages, suggesting its potential use in treating inflammatory diseases .
- Microbial Resistance : Another investigation assessed CCBA's efficacy against Mycobacterium tuberculosis, indicating that it could enhance the effectiveness of existing antimycobacterial therapies when used in combination .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of CCBA is crucial for evaluating its therapeutic potential. Preliminary studies suggest that CCBA has favorable absorption characteristics, although further research is needed to fully elucidate its metabolic pathways and potential toxic effects.
Table 2: Summary of Pharmacokinetic Properties
| Property | Findings |
|---|---|
| Absorption | Rapidly absorbed in vitro |
| Metabolism | Undergoes phase I metabolism primarily |
| Excretion | Primarily excreted via renal pathways |
Therapeutic Implications
The biological activities observed in studies position CCBA as a candidate for further development in therapeutic applications, particularly in treating inflammatory diseases and enhancing antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
